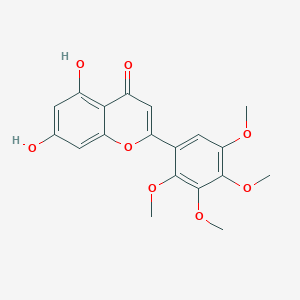
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone is a natural product found in Psiadia punctulata and Gardenia thailandica with data available.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The synthesis and structural analysis of 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone and similar compounds have been a subject of interest in phytochemistry. For instance, Horie et al. (1988) synthesized several dimethoxyflavones, including compounds closely related to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, and clarified their properties using UV and NMR spectral data (Horie et al., 1988).
Natural Occurrence and Isolation
- Flavones, including 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone, have been isolated from various plants, such as Psiadia punctulata, as reported by Juma et al. (2001). This demonstrates the compound's presence in nature and its potential for extraction from plant sources (Juma et al., 2001).
Biotransformation and Metabolism
- The metabolism and biotransformation of polymethoxyflavones like 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone have been studied, particularly in the context of human gut bacteria. For example, Kim et al. (2014) investigated how polymethoxyflavones are metabolized by human intestinal bacterium, leading to the production of various demethylated metabolites, which could have different biological activities (Kim et al., 2014).
Potential Biological Activities
- Some studies have explored the biological activities of compounds structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone. For instance, Kongkum et al. (2012) isolated flavones from Gardenia carinata, demonstrating activities like DNA topoisomerase IIα inhibition and anti-HIV-1 properties (Kongkum et al., 2012).
Antitumor Potential
- Research on flavones structurally similar to 5,7-dihydroxy-2',3',4',5'-tetramethoxyflavone has indicated potential antitumor activities. For example, Seo et al. (2003) isolated flavones from Artemisia argyi, which exhibited inhibitory activities against tumor cell lines and neovascularization (Seo et al., 2003).
特性
CAS番号 |
206358-02-3 |
|---|---|
製品名 |
5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
分子式 |
C19H18O8 |
分子量 |
374.34 |
同義語 |
2'-Methoxytricin-4'-methylether; 5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Campylosaurone
147044-47-1
Capensin
71765-80-5
Catharanthine sulfate
70674-90-7
Chicoric acid
6537-80-0




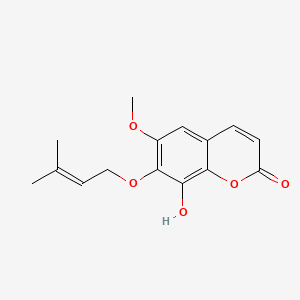
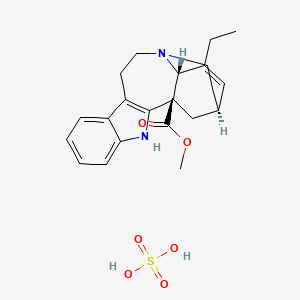
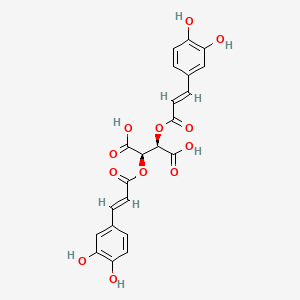
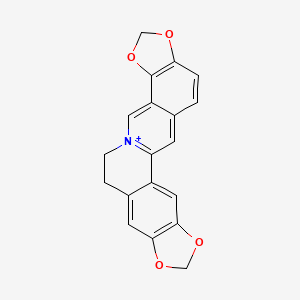
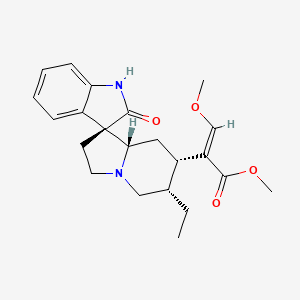
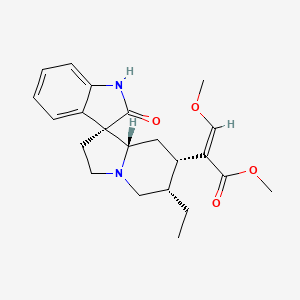
![8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B600277.png)